molecular formula C18H26O8 B14133460 Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate CAS No. 4272-13-3

Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate

Cat. No.: B14133460
CAS No.: 4272-13-3
M. Wt: 370.4 g/mol
InChI Key: LDCRDNMXNWMORR-UHFFFAOYSA-N
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Description

Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate is a chemical compound with the molecular formula C18H26O8 . It is a complex ester derived from hexanedioic acid and 2-hydroxyethyl methacrylate. This compound is known for its applications in various fields, including polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate typically involves the esterification of hexanedioic acid with 2-hydroxyethyl methacrylate. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate primarily involves its ability to undergo polymerization. The methacryloyl groups in the compound can form covalent bonds with other monomers, leading to the formation of cross-linked networks. These networks exhibit unique mechanical and thermal properties, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate is unique due to its dual methacryloyl groups, which allow for the formation of highly cross-linked polymers. This property distinguishes it from other similar compounds and enhances its utility in advanced material applications .

Properties

CAS No.

4272-13-3

Molecular Formula

C18H26O8

Molecular Weight

370.4 g/mol

IUPAC Name

bis[2-(2-methylprop-2-enoyloxy)ethyl] hexanedioate

InChI

InChI=1S/C18H26O8/c1-13(2)17(21)25-11-9-23-15(19)7-5-6-8-16(20)24-10-12-26-18(22)14(3)4/h1,3,5-12H2,2,4H3

InChI Key

LDCRDNMXNWMORR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CCCCC(=O)OCCOC(=O)C(=C)C

Related CAS

28704-40-7

Origin of Product

United States

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